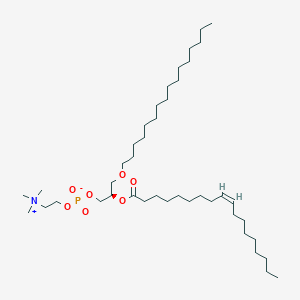

C16-18:1 PC

Description

Propriétés

IUPAC Name |

[(2R)-3-hexadecoxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h20,22,41H,6-19,21,23-40H2,1-5H3/b22-20-/t41-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEDNCDNGMIKST-IYEJTHTFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural and Functional Landscape of C16-18:1 Phosphatidylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological significance of C16-18:1 phosphatidylcholine (PC). The designation "C16-18:1 PC" typically refers to a phosphatidylcholine molecule containing a 16-carbon saturated fatty acid and an 18-carbon monounsaturated fatty acid. This guide will focus on two prominent isomers: the diacyl variant, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and the ether-linked variant, 1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine. Understanding the distinct structural features and resultant biological activities of these molecules is crucial for advancements in membrane biophysics, cell signaling research, and the development of lipid-based therapeutics.

Deciphering the Core Structure of this compound

The fundamental structure of this compound consists of a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup, a 16-carbon saturated fatty acid (palmitic acid or a hexadecyl group), and an 18-carbon monounsaturated fatty acid (oleic acid). The key distinction lies in the linkage of the 16-carbon chain at the sn-1 position of the glycerol backbone.

1.1. Diacyl Variant: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

In POPC, both the palmitic acid at the sn-1 position and the oleic acid at the sn-2 position are attached to the glycerol backbone via ester bonds . This is the more common form of phosphatidylcholine found in eukaryotic cell membranes and is a cornerstone in the study of lipid bilayers.[1]

1.2. Ether-Linked Variant: 1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine

The ether-linked variant features a hexadecyl group attached to the sn-1 position of the glycerol backbone through an ether bond . The oleoyl (B10858665) group at the sn-2 position remains attached via an ester bond. This structural modification renders the molecule more resistant to chemical degradation by phospholipases and reactive oxygen species, and it plays a significant role in specific signaling pathways.[2]

Below is a diagram illustrating the general structure of a phosphatidylcholine molecule, highlighting the positions of the fatty acid chains.

Caption: General chemical structure of a C16-18:1 phosphatidylcholine.

Physicochemical Properties

The nature of the linkage at the sn-1 position and the specific arrangement of the fatty acid chains influence the physicochemical properties of this compound. These properties are critical for their role in membrane structure and function.

| Property | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | 1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine |

| Molecular Formula | C42H82NO8P | C42H84NO7P |

| Molecular Weight | 760.08 g/mol [3] | 746.09 g/mol [2] |

| Synonyms | POPC, PC(16:0/18:1) | PC(O-16:0/18:1), 1-O-hexadecyl-2-oleoyl-sn-glycero-3-PC |

| Phase Transition Temp. | ~ -2 °C[4] | Not widely reported |

| Area per Lipid | ~64.3 Ų (experimental)[5] | Not widely reported |

Role in Cellular Signaling

While both forms of this compound are integral membrane components, they exhibit distinct roles in cellular signaling.

3.1. POPC: A Modulator of Membrane Properties and a Source of Second Messengers

POPC is a major constituent of eukaryotic cell membranes and is crucial for maintaining membrane fluidity and integrity.[1] Its primary role in signaling is often indirect, through its influence on the membrane environment, which affects the function of membrane-bound proteins such as receptors and enzymes. Furthermore, POPC can be a substrate for phospholipases, enzymes that cleave phospholipids (B1166683) to generate second messengers. For example, phospholipase C (PLC) can hydrolyze phosphatidylinositols, and phospholipase D (PLD) can act on PC to produce phosphatidic acid (PA), a key signaling lipid.

Caption: Role of POPC in modulating membrane properties and as a precursor for second messengers.

3.2. Ether-Linked PC: A Direct Signaling Precursor

Ether-linked phosphatidylcholines are known to be precursors for potent signaling molecules. A key example is their role as a source for Platelet-Activating Factor (PAF), a pro-inflammatory lipid mediator.[2] The ether linkage at the sn-1 position is a prerequisite for the formation of PAF. Furthermore, studies have shown that ether-linked PCs can directly activate the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in cell growth and proliferation.

Caption: Signaling roles of ether-linked phosphatidylcholine as a precursor to PAF and an activator of PI3K.

Experimental Protocols

The analysis of this compound from biological samples involves several key steps: extraction, separation, and detection.

4.1. Phospholipid Extraction from Mammalian Cells

A widely used method for total lipid extraction is the Folch method or a modification thereof.

Protocol: Modified Folch Extraction

-

Cell Harvesting: For adherent cells, wash with ice-cold PBS, scrape, and pellet by centrifugation. For suspension cells, pellet directly.

-

Lysis and Extraction: Resuspend the cell pellet in a mixture of chloroform (B151607):methanol (1:2, v/v). Vortex vigorously.

-

Phase Separation: Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Vortex and centrifuge to separate the phases.

-

Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen. The dried lipid extract is stored at -80°C until analysis.

4.2. Separation of Phosphatidylcholine by Thin-Layer Chromatography (TLC)

TLC is a cost-effective method for separating different phospholipid classes.

Protocol: One-Dimensional TLC for PC Separation

-

Plate Preparation: Use silica (B1680970) gel TLC plates. Pre-wash the plates with chloroform:methanol (1:1, v/v) and activate by heating.

-

Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and spot it onto the origin of the TLC plate.

-

Development: Place the plate in a chromatography tank containing a mobile phase such as chloroform:methanol:water (65:25:4, v/v/v). Allow the solvent front to migrate up the plate.

-

Visualization: After development, dry the plate and visualize the separated lipid spots using iodine vapor or by spraying with a fluorescent dye and viewing under UV light. The PC spot can be identified by comparing its migration distance to that of a known PC standard.

4.3. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the detailed identification and quantification of individual phospholipid species, including different isomers of this compound.

Protocol: LC-MS/MS Analysis of PC

-

Sample Preparation: The dried lipid extract is reconstituted in a suitable solvent, typically a mixture of isopropanol (B130326) and acetonitrile.

-

Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a C18 reversed-phase column. A gradient elution with mobile phases containing solvents like acetonitrile, isopropanol, and water with additives such as ammonium (B1175870) formate (B1220265) is used to separate the different lipid species.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. For PC analysis, positive ion mode is typically used. Precursor ion scanning for m/z 184 (the phosphocholine headgroup) is a common method for specifically detecting PCs.

-

Data Analysis: The specific this compound species can be identified by their retention time and mass-to-charge ratio. Quantification is typically achieved by comparing the peak area to that of an internal standard.

Caption: A typical experimental workflow for the analysis of this compound from biological samples.

References

- 1. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of phosphatidylinositols and other phospholipids by two-step one-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. yecunqilab.org [yecunqilab.org]

- 4. Ether Phosphatidylcholine Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. Thin-Layer Chromatography of Phospholipids | Springer Nature Experiments [experiments.springernature.com]

biological functions of 1-palmitoyl-2-oleoyl-phosphatidylcholine

An In-depth Technical Guide on the Core Biological Functions of 1-Palmitoyl-2-Oleoyl-Phosphatidylcholine (POPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a prominent glycerophospholipid and a fundamental component of eukaryotic cell membranes[1][2]. Its unique structure, featuring a saturated palmitoyl (B13399708) (16:0) chain at the sn-1 position and a monounsaturated oleoyl (B10858665) (18:1) chain at the sn-2 position, imparts specific biophysical properties that are critical for membrane structure and function[3]. This technical guide provides a comprehensive overview of the core biological functions of POPC, focusing on its role in membrane architecture, its involvement in cellular signaling, and its implications in physiological and pathological processes. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

I. Physicochemical and Biophysical Properties of POPC

POPC's amphipathic nature, with a hydrophilic phosphocholine (B91661) headgroup and hydrophobic acyl chains, drives its self-assembly into bilayer structures in aqueous environments, forming the basic framework of cellular membranes[4]. The presence of an unsaturated oleoyl chain introduces a kink in its structure, influencing membrane fluidity and phase behavior.

Quantitative Biophysical Data

The following tables summarize key quantitative biophysical parameters of POPC bilayers, compiled from various experimental and computational studies. These values are crucial for designing model membrane systems and for interpreting experimental data.

| Property | Value | Conditions | Citation(s) |

| Molecular Weight | 760.1 g/mol | - | [1][5][6][7] |

| Phase Transition Temp. (Tm) | -2 °C to -5 °C (268.15 K to 271.15 K) | Fully hydrated bilayers | [8][9][10] |

| Transition Enthalpy (ΔH) | ~32.8 kJ/mol | - | [5] |

| Area per Lipid (A_L) | 63.2 - 70.5 Ų | Fluid phase (Lα), at 25-48°C | [8][11][12][13] |

| Bilayer Thickness (D_B) | 36.7 - 46.6 Å | Fluid phase (Lα), at 25-48°C | [9][11][14] |

| Hydrophobic Thickness | 26.7 - 28.8 Å | Fluid phase (Lα), at 30°C | [12][15] |

Note: The exact values can vary depending on the experimental or simulation conditions such as temperature, hydration level, and the presence of other molecules like cholesterol.

II. Role in Membrane Structure and Function

POPC is a ubiquitous component of biological membranes, contributing significantly to their structural integrity and dynamic properties.

Membrane Fluidity and Phase Behavior

The unsaturated oleoyl chain in POPC prevents tight packing of the lipid molecules, resulting in a lower phase transition temperature compared to disaturated phospholipids[8]. This ensures that membranes containing POPC remain in a fluid (liquid-crystalline) state at physiological temperatures, which is essential for the function of membrane proteins and for cellular processes such as membrane fusion and fission[8][9].

Interaction with Cholesterol and Other Lipids

Cholesterol is a key modulator of membrane properties and its interaction with POPC is of significant biological relevance. Cholesterol inserts into the POPC bilayer, increasing the order of the acyl chains and reducing membrane permeability to small molecules. At high concentrations, cholesterol can induce the formation of a liquid-ordered (l_o) phase, which coexists with the liquid-disordered (l_d) phase, leading to the formation of membrane domains or "rafts"[16].

Interaction with Membrane Proteins

The physical properties of the POPC bilayer, such as its thickness and fluidity, influence the conformation and function of integral and peripheral membrane proteins[14][17]. For many transmembrane proteins, a pure POPC bilayer may be too thin, and the presence of cholesterol is required to achieve a proper hydrophobic match between the protein's transmembrane domain and the lipid bilayer[14].

III. Involvement in Cellular Signaling

While not a primary signaling molecule itself, POPC serves as a precursor for the generation of important second messengers.

Source of Diacylglycerol (DAG)

POPC can be a substrate for phospholipases, enzymes that cleave phospholipids (B1166683) to generate signaling molecules. Specifically, Phospholipase C (PLC) can hydrolyze the phosphodiester bond of phospholipids to produce diacylglycerol (DAG)[4][18]. While PLC is most known for its action on phosphoinositides, certain isoforms or other phospholipases like Phospholipase D (PLD) followed by the action of phosphatidic acid phosphatase, can act on phosphatidylcholine to generate DAG[19][20][21]. DAG is a crucial second messenger that activates Protein Kinase C (PKC), a key enzyme in numerous signaling cascades involved in cell growth, differentiation, and apoptosis[22].

Indirect Role in Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process involving a complex cascade of signaling events. While POPC is not a direct initiator of apoptosis, its metabolism can be linked to the production of pro-apoptotic lipids like ceramide. Sphingomyelin, which can be synthesized using the phosphocholine headgroup from phosphatidylcholine, is a major source of ceramide through the action of sphingomyelinases[23]. Ceramide can then trigger the mitochondrial apoptotic pathway through the formation of pores in the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases[23][24][25].

IV. Role in Physiology and Disease

Lung Surfactant

POPC is a significant component of pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveoli of the lungs. The presence of unsaturated phospholipids like POPC is crucial for the fluidity and surface tension-lowering properties of the surfactant film, which prevents alveolar collapse during expiration.

Drug Delivery Systems

Due to its biocompatibility and ability to form stable bilayers, POPC is widely used in the development of liposomal drug delivery systems[3]. The physicochemical properties of POPC-containing liposomes, such as their size, charge, and membrane fluidity, can be tailored to optimize drug encapsulation, stability, and release kinetics.

V. Experimental Protocols

Detailed methodologies for key experiments involving POPC are provided below.

Preparation of POPC Liposomes by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs) and, with subsequent extrusion, unilamellar vesicles (LUVs)[26][27][28][29].

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) powder

-

Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Water bath

-

Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

-

Lipid Dissolution: Dissolve a known amount of POPC in chloroform or a chloroform:methanol mixture in a round-bottom flask. The final lipid concentration in the organic solvent is typically 10-20 mg/mL.

-

Film Formation: Remove the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the phase transition temperature of POPC (e.g., 25-30°C) to ensure the formation of a thin, even lipid film on the inner surface of the flask.

-

Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.

-

Hydration: Add the aqueous buffer to the dried lipid film. The buffer should be pre-warmed to a temperature above the Tm of POPC. Agitate the flask by vortexing or gentle shaking to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

-

Extrusion (for LUVs): To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of the desired pore size (e.g., 100 nm). This process is typically performed 10-20 times.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy using the probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a widely used technique to assess membrane fluidity[2][3][15][17][30].

Materials:

-

POPC liposome suspension

-

DPH stock solution (e.g., 2 mM in tetrahydrofuran (B95107) or DMSO)

-

Buffer

-

Fluorometer equipped with polarizers

Procedure:

-

Probe Incorporation: Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:200 to 1:500.

-

Incubation: Incubate the mixture in the dark at a temperature above the Tm of POPC for at least 30 minutes to allow for the partitioning of the DPH probe into the lipid bilayer.

-

Anisotropy Measurement: Measure the fluorescence intensity of the DPH-labeled liposomes with the excitation and emission polarizers oriented parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light. A correction factor (G-factor = I_HV / I_HH) is determined using horizontally polarized excitation light.

-

Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) A lower anisotropy value corresponds to higher membrane fluidity.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is used to measure the heat changes associated with the phase transition of lipid bilayers[31][32][33][34].

Materials:

-

Concentrated POPC liposome suspension

-

Buffer

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: A precise amount of the liposome suspension is loaded into a DSC sample pan. An equal volume of buffer is loaded into a reference pan.

-

Sealing: The pans are hermetically sealed to prevent evaporation during the experiment.

-

Thermal Scan: The sample and reference pans are placed in the calorimeter, and a temperature program is initiated. This typically involves heating and cooling scans over a temperature range that encompasses the phase transition of the lipid.

-

Data Analysis: The differential heat flow between the sample and reference pans is recorded as a function of temperature. The resulting thermogram shows a peak at the phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).

VI. Conclusion

1-palmitoyl-2-oleoyl-phosphatidylcholine is a vital component of biological membranes, playing a crucial role in maintaining membrane structure and fluidity. Its biophysical properties are finely tuned for its diverse biological functions, from providing a suitable environment for membrane proteins to serving as a precursor for important signaling molecules. A thorough understanding of the physicochemical and biological properties of POPC is essential for researchers in various fields, including membrane biophysics, cell biology, and pharmaceutical sciences, particularly for the rational design of lipid-based drug delivery systems. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in these areas.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bmglabtech.com [bmglabtech.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 7. The interaction of alpha-tocopherol with bilayers of 1-palmitoyl-2-oleoyl-phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluid Phase Lipid Areas and Bilayer Thicknesses of Commonly Used Phosphatidylcholines as a Function of Temperature | Neutron Science at ORNL [neutrons.ornl.gov]

- 10. avantiresearch.com [avantiresearch.com]

- 11. Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Model parameters for simulation of physiological lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]

- 14. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gradual Change or Phase Transition: Characterizing Fluid Lipid-Cholesterol Membranes on the Basis of Thermal Volume Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 18. Phospholipase C - Wikipedia [en.wikipedia.org]

- 19. Formation of diacylglycerol by a phospholipase D-phosphatidate phosphatase pathway specific for phosphatidylcholine in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 21. Rapid formation of diacylglycerol from phosphatidylcholine: a pathway for generation of a second messenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phosphatidylcholine Synthesis Influences the Diacylglycerol Homeostasis Required for Sec14p-dependent Golgi Function and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Regulation of ceramide production and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 27. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 29. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]

- 30. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]

- 33. researchgate.net [researchgate.net]

- 34. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (C16-18:1 PC) in Eukaryotic Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), a species of phosphatidylcholine (PC) with a palmitic acid (16:0) at the sn-1 position and an oleic acid (18:1) at the sn-2 position, is a ubiquitous and abundant component of eukaryotic cell membranes.[1] As the most common phospholipid class in mammalian membranes, PC constitutes approximately 40-50% of the total phospholipids.[2][3] The unique asymmetric structure of POPC, combining a saturated and a monounsaturated fatty acid, imparts critical biophysical properties to the membrane, influencing its fluidity, thickness, and permeability. This technical guide provides an in-depth exploration of C16-18:1 PC's role in membrane structure and function, its involvement in cellular signaling, and detailed methodologies for its study.

Data Presentation: Quantitative Abundance of Phosphatidylcholine

The abundance of phosphatidylcholine, and specifically this compound, varies between different cell types and, critically, between the membranes of different subcellular organelles. This differential distribution is essential for the specialized functions of each organelle.

| Cell/Tissue Type | Membrane/Organelle | Phosphatidylcholine (PC) (% of Total Phospholipids) | C16:0/C18:1 PC (nmol/mg protein) | Reference(s) |

| Hepatocytes (Normal) | Nuclear Membrane | - | ~25 | [4] |

| Hepatocytes (Normal) | Nuclear Lipid Microdomains | - | ~25 | [4] |

| Hepatoma Cells (H35) | Nuclear Membrane | - | ~25 | [4] |

| Hepatoma Cells (H35) | Nuclear Lipid Microdomains | - | ~25 | [4] |

| Mammalian Cells (General) | Total Membranes | 40 - 50% | - | [2] |

| MA-10 Mouse Leydig Tumor Cells | Plasma Membrane | Highest among organelles | - | [5][6] |

| MA-10 Mouse Leydig Tumor Cells | Endoplasmic Reticulum | Intermediate | - | [5][6] |

| MA-10 Mouse Leydig Tumor Cells | Mitochondria | Lower than ER | - | [5][6] |

Note: Quantitative data for specific this compound abundance across a wide range of organelles and cell types is an active area of research. The table reflects currently available data and general principles.

Biophysical Properties and Membrane Dynamics

The unique structure of this compound, with its kinked unsaturated oleoyl (B10858665) chain, prevents tight packing with saturated lipids, thereby increasing membrane fluidity.[7] This fluidity is crucial for the function of membrane-embedded proteins, including receptors and enzymes, and for processes such as membrane fusion and fission. In model membranes, this compound is extensively used to mimic the liquid-disordered phase of biological membranes.[1]

Role in Cellular Signaling

While not a direct signaling molecule itself, the abundance and biophysical properties of this compound are critical for the function of membrane-associated signaling pathways. It forms the matrix in which many signaling events occur. A prime example is the G-protein coupled receptor (GPCR) signaling cascade that activates phospholipase C (PLC).

G-Protein Coupled Receptor (GPCR) - Phospholipase C (PLC) Signaling Pathway

dot

References

- 1. POPC - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The expanding organelle lipidomes: current knowledge and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (C16-18:1 PC) in Membrane Fluidity and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), a prominent C16-18:1 phosphatidylcholine (PC), is a ubiquitous and essential component of eukaryotic cell membranes. Its unique asymmetric structure, featuring a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position, imparts a critical balance between structural integrity and dynamic fluidity to the lipid bilayer. This technical guide provides an in-depth exploration of the multifaceted role of C16-18:1 PC in governing membrane fluidity and stability. It delves into the biophysical properties of POPC-containing membranes, outlines detailed experimental protocols for their characterization, and discusses the implications for cellular signaling pathways.

Introduction

The fluid mosaic model of the cell membrane highlights the dynamic nature of the lipid bilayer, which is crucial for a myriad of cellular functions, including transport, signaling, and protein function. The composition of phospholipids (B1166683), with their varying acyl chain lengths and degrees of saturation, is a primary determinant of membrane biophysical properties. This compound, and specifically POPC, is one of the most abundant phospholipid species in mammalian cell membranes.[1] Its structure, with one saturated and one unsaturated acyl chain, allows it to adopt a cylindrical shape that is conducive to the formation of stable lipid bilayers, while the kink in the oleoyl (B10858665) chain prevents tight packing, thereby maintaining membrane fluidity.[2] This guide will elucidate the specific contributions of this compound to membrane fluidity and stability, supported by quantitative data and detailed experimental methodologies.

Biophysical Properties of this compound Membranes

The physical state of a lipid bilayer is paramount to its biological function. Key parameters that define this state include the phase transition temperature, bending rigidity, and permeability.

Phase Transition Temperature (Tm)

The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a tightly packed gel phase to a more fluid liquid-crystalline phase. For a pure POPC bilayer, the Tm is approximately -2°C.[3] This low transition temperature ensures that membranes rich in POPC remain in a fluid state at physiological temperatures. The introduction of other lipids, such as cholesterol, can modulate this property.

Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is critical for the lateral diffusion of lipids and membrane proteins. The presence of the unsaturated oleoyl chain in this compound significantly contributes to increased membrane fluidity by disrupting the ordered packing of the acyl chains.[4]

Membrane Stability and Mechanical Properties

While fluidity is essential, the membrane must also maintain its structural integrity. This compound provides a balance between fluidity and stability. The saturated palmitoyl (B13399708) chain contributes to favorable van der Waals interactions, enhancing bilayer stability. Key mechanical properties include bending rigidity and lysis tension.

Table 1: Biophysical Properties of this compound (POPC) Containing Membranes

| Property | Condition | Value | Reference(s) |

| Phase Transition Temperature (Tm) | Pure POPC | ~ -2 °C | [3] |

| Bending Rigidity (κ) | Pure POPC | 20-30 kBT | [5] |

| Bending Rigidity (κ) | POPC with 10 mol% Cholesterol | Increased compared to pure POPC | [1] |

| Water Permeability (Pf) | Pure POPC at 21°C | ~30-40 µm/s | [6] |

| Water Permeability (Pf) | POPC with 10 mol% Cholesterol | 15.7 ± 5.5 µm/s | [7] |

| Area per Lipid | Pure POPC at 48°C | 70.5 Ų | [8] |

| Bilayer Thickness | Pure POPC at 48°C | ~46.6 Å | [8] |

| Lysis Tension | Pure POPC | ~4 mN/m | [9] |

| Lysis Tension | POPC with 30 mol% Cholesterol | ~10 mN/m | [9] |

Experimental Protocols

Characterizing the biophysical properties of this compound-containing membranes requires specialized techniques. This section provides detailed methodologies for key experiments.

Liposome (B1194612) Preparation

Liposomes are spherical vesicles composed of a lipid bilayer and are widely used as model membrane systems.

Protocol for Small Unilamellar Vesicle (SUV) Preparation by Sonication:

-

Lipid Film Formation: Dissolve POPC in chloroform (B151607) in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface. Further dry the film under a vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Add the desired aqueous buffer to the flask containing the lipid film. Vortex the mixture vigorously to hydrate (B1144303) the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

Sonication: Submerge the flask in an ice bath and sonicate the MLV suspension using a probe sonicator. Sonication should be performed in short bursts to prevent overheating and lipid degradation until the suspension becomes clear, indicating the formation of SUVs.

-

Centrifugation: Centrifuge the SUV suspension at high speed (e.g., 100,000 x g) to pellet any remaining MLVs or titanium particles from the sonicator probe.

-

Storage: Store the resulting SUV suspension at 4°C.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in lipids.

Protocol for DSC Analysis of Liposomes:

-

Sample Preparation: Prepare a liposome suspension (MLVs or LUVs) at a known lipid concentration (e.g., 1-5 mg/mL) in the desired buffer.[10]

-

Instrument Setup: Equilibrate the DSC instrument at the starting temperature. Load the liposome suspension into the sample pan and an equal volume of buffer into the reference pan.

-

Heating and Cooling Scans: Perform a heating scan at a controlled rate (e.g., 1°C/min) over the temperature range of interest. An endothermic peak will be observed at the phase transition temperature (Tm).

-

Data Analysis: Determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH) from the thermogram. The sharpness of the peak provides information about the cooperativity of the transition.

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing an indication of membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used probe for the hydrophobic core of the membrane.[11][12]

Protocol for Fluorescence Anisotropy Measurement:

-

Probe Labeling: Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran). Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to ensure uniform incorporation of the probe into the lipid bilayers. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching. Incubate the mixture in the dark for at least 30 minutes.

-

Measurement: Transfer the labeled liposome suspension to a cuvette in a fluorometer equipped with polarizers.

-

Data Acquisition: Excite the sample with vertically polarized light (e.g., 355 nm for DPH) and measure the fluorescence emission intensity parallel (I∥) and perpendicular (I⊥) to the excitation plane (e.g., 430 nm for DPH).[13]

-

Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is the G-factor, an instrument-specific correction factor.

-

Interpretation: A higher anisotropy value corresponds to restricted rotational motion of the probe and thus lower membrane fluidity.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the topography of lipid bilayers on a solid support and measure their mechanical properties.[3][14][15]

Protocol for AFM Imaging of Supported Lipid Bilayers (SLBs):

-

Substrate Preparation: Cleave a mica disc to obtain a fresh, atomically flat surface.

-

Liposome Deposition: Prepare a suspension of small unilamellar vesicles (SUVs) of POPC. Deposit a drop of the SUV suspension onto the freshly cleaved mica surface.

-

Bilayer Formation: Incubate the sample at a temperature above the Tm of the lipid (for POPC, room temperature is sufficient, but gentle heating to 40-60°C can improve bilayer formation) to facilitate vesicle fusion and the formation of a continuous supported lipid bilayer.[14][15]

-

Rinsing: Gently rinse the surface with buffer to remove excess, non-fused vesicles.

-

Imaging: Mount the sample in the AFM fluid cell, ensuring the bilayer remains hydrated at all times. Image the bilayer in tapping mode or contact mode in liquid.

-

Analysis: Analyze the AFM images to assess the homogeneity of the bilayer and measure its thickness from the height difference between the bilayer and the mica substrate in intentionally made defects. Force spectroscopy can be performed to measure the force required to puncture the bilayer, providing information on its mechanical stability.

Role in Cellular Signaling

As a primary component of the cell membrane, this compound plays a crucial, albeit often indirect, role in cellular signaling. The fluidity and stability of the membrane, which are significantly influenced by POPC, directly impact the function of membrane-embedded proteins, including receptors and enzymes that are central to signaling cascades.

Phospholipase C (PLC) Signaling Pathway

The Phospholipase C (PLC) signaling pathway is a critical cascade initiated by the activation of various cell surface receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a polyphosphoinositide lipid that is structurally similar to PC. This hydrolysis generates two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While this compound is not the direct substrate for PLC, its abundance in the membrane influences the local environment, accessibility, and conformation of both PLC and its substrate PIP2. The fluidity imparted by POPC allows for the lateral diffusion and interaction of these signaling components.

Caption: Phospholipase C (PLC) Signaling Pathway.

Protein Kinase C (PKC) Activation

Protein Kinase C (PKC) is a family of serine/threonine kinases that are activated by DAG, a product of PLC activity. The activation of many PKC isoforms is also dependent on the presence of phospholipids and calcium ions. The overall lipid composition of the membrane, including the abundance of this compound, influences the recruitment and activation of PKC at the membrane. The fluid environment created by POPC facilitates the interaction of PKC with DAG and other necessary cofactors.

Biosynthesis and Metabolism of this compound

The cellular levels of this compound are tightly regulated through a balance of synthesis and degradation pathways.

Biosynthesis

Phosphatidylcholine is primarily synthesized via two pathways: the Kennedy pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway.[9][11] The Kennedy pathway is the main route in most cells.

Caption: Biosynthesis of this compound.

Chemical Synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

The chemical synthesis of POPC is a multi-step process that allows for the creation of a highly pure and defined phospholipid for research purposes. A common approach involves the use of a glycerol (B35011) backbone with protecting groups to ensure regioselective acylation.

A General Synthetic Scheme:

-

Protection of Glycerol: Start with a chiral glycerol derivative, such as sn-glycerol-3-phosphocholine, with protecting groups at the sn-1 and sn-2 hydroxyl positions.

-

Selective Deprotection: Selectively remove the protecting group at the sn-1 position.

-

Acylation at sn-1: Acylate the free hydroxyl group at the sn-1 position with palmitic acid or its activated derivative (e.g., palmitoyl chloride or palmitic anhydride).

-

Selective Deprotection at sn-2: Remove the protecting group at the sn-2 position.

-

Acylation at sn-2: Acylate the free hydroxyl group at the sn-2 position with oleic acid or its activated derivative.

-

Final Deprotection: Remove any remaining protecting groups to yield the final POPC molecule.

-

Purification: Purify the synthesized POPC using techniques such as column chromatography to obtain a high-purity product.

Conclusion

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a cornerstone of membrane biology, embodying the delicate balance between structural order and functional fluidity. Its asymmetric acyl chain composition is fundamental to establishing the biophysical properties of eukaryotic cell membranes, thereby ensuring a suitable environment for the vast array of membrane-associated cellular processes. A thorough understanding of the role of this compound, facilitated by the experimental approaches detailed in this guide, is indispensable for researchers in the fields of membrane biophysics, cell biology, and for professionals engaged in the development of drug delivery systems that leverage lipid-based nanocarriers. Future investigations into the specific interactions of this compound with membrane proteins and its influence on the formation and dynamics of lipid rafts will undoubtedly continue to unravel the intricate complexities of cellular membranes.

References

- 1. Bending rigidity of charged lipid bilayer membranes - Soft Matter (RSC Publishing) DOI:10.1039/C9SM00772E [pubs.rsc.org]

- 2. open.library.ubc.ca [open.library.ubc.ca]

- 3. Topographically smooth and stable supported lipid bilayer for high-resolution AFM studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipase C Regulation of Phosphatidylinositol 3,4,5-trisphosphate-mediated Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Membrane permeability to water measured by microfluidic trapping of giant vesicles - Soft Matter (RSC Publishing) DOI:10.1039/D0SM00155D [pubs.rsc.org]

- 8. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ergosterol in POPC Membranes: Physical Properties and Comparison with Structurally Similar Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 12. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unlocking the Pro-Inflammatory Potential of C16-18:1 PC: A Technical Guide to its Function as a Platelet-Activating Factor Analog

For Immediate Release

Shanghai, China – December 12, 2025 – In the intricate world of cellular signaling and inflammatory responses, the phospholipid 1-O-hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine (C16-18:1 PC) has emerged as a significant, albeit less potent, analog of the formidable inflammatory mediator, Platelet-Activating Factor (PAF). This technical guide offers an in-depth exploration of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, biological effects, and the experimental methodologies used to characterize its function.

Introduction: A Structural Analog with Biological Significance

This compound, a member of the PAF family of glycerophospholipids, is a naturally occurring bioactive lipid.[1][2][3] Its structure features a hexadecyl ether linkage at the sn-1 position, an oleoyl (B10858665) ester linkage at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position of the glycerol (B35011) backbone.[1][2] This structural similarity to PAF, which possesses a short acetyl group at the sn-2 position, allows this compound to be recognized by the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) pivotal in mediating a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and allergic responses.[2][4]

The presence of a long-chain fatty acyl group (oleoyl, 18:1) at the sn-2 position, in place of the acetyl group in PAF, significantly attenuates its biological activity. Structure-activity relationship studies have consistently demonstrated that elongation of the sn-2 acyl chain beyond a few carbons dramatically reduces the potency of PAF analogs.[4]

Mechanism of Action: Engaging the PAF Receptor Signaling Cascade

Like PAF, this compound exerts its biological effects by binding to and activating the PAFR. This interaction initiates a cascade of intracellular signaling events, primarily through the coupling of the receptor to Gq, Gi, and G12/13 proteins.

Signaling Pathway Overview:

Upon ligand binding, the activated PAFR stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The subsequent increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including platelet aggregation, neutrophil activation, and the production of other inflammatory mediators.

Figure 1. Simplified PAF Receptor Signaling Pathway.

Quantitative Analysis of Biological Activity

Direct quantitative data on the biological activity of this compound is limited in publicly available literature. However, based on structure-activity relationship studies of various PAF analogs, it is well-established that the presence of a long acyl chain at the sn-2 position significantly reduces potency compared to PAF. For context, data for PAF and structurally related analogs are presented below. It is anticipated that the EC50 and Ki values for this compound would be considerably higher than those for PAF.

| Compound | Assay | Target/Cell Type | Parameter | Value | Reference |

| (R)-PAF | Platelet Aggregation | Rabbit Platelets | EC50 | 1 pM | [5] |

| (S)-PAF | Platelet Aggregation | Rabbit Platelets | EC50 | 50 nM | [5] |

| Hexanolamine PAF | Platelet Aggregation | Rabbit Washed Platelets | % of PAF Max. Aggregation | 50% | [6] |

| 1-O-hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine | Platelet Aggregation | Not Specified | Relative Activity to PAF | ~20% |

Experimental Protocols

The characterization of this compound as a PAF analog relies on a suite of established in vitro assays. Below are detailed methodologies for key experiments.

Platelet Aggregation Assay

This assay measures the ability of an agonist to induce the clumping of platelets, a hallmark of PAF activity.

Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When a platelet agonist is added, platelets aggregate, increasing light transmission through the sample. This change in light transmission is measured by an aggregometer.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP (supernatant).

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. The supernatant is the PPP.

-

Adjust the platelet count in the PRP using PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

-

-

Aggregation Measurement:

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.

-

Establish a baseline (0% aggregation) with PRP and a 100% aggregation baseline with PPP.

-

Add a known concentration of this compound or PAF (as a positive control) to the PRP.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

The extent of aggregation is expressed as the maximum percentage change in light transmission. Dose-response curves can be generated to determine the EC50 value.

-

Figure 2. Experimental Workflow for Platelet Aggregation Assay.

Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following receptor activation.

Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of an agonist to a GPCR that signals through the Gq pathway, intracellular calcium levels rise, leading to an increase in the fluorescence of the indicator dye.

Methodology:

-

Cell Culture and Dye Loading:

-

Culture a suitable cell line expressing the PAF receptor (e.g., HEK293 cells stably transfected with PAFR, or primary cells like neutrophils) in a multi-well plate.

-

Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Fluorescence Measurement:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence plate reader equipped with an injection system.

-

Measure the baseline fluorescence.

-

Inject a solution of this compound or a control agonist into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data can be used to generate dose-response curves and calculate EC50 values.[7][8]

-

PAF Receptor Binding Assay

This assay directly measures the affinity of a compound for the PAF receptor.

Principle: A radiolabeled PAF ligand (e.g., [³H]-PAF) is incubated with a source of PAF receptors (e.g., cell membranes from PAFR-expressing cells or intact platelets). The ability of an unlabeled compound (the competitor, such as this compound) to displace the radioligand from the receptor is measured.

Methodology:

-

Membrane Preparation (or Platelet Isolation):

-

Homogenize cells expressing the PAF receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Alternatively, isolate platelets from whole blood as described for the aggregation assay.

-

-

Binding Reaction:

-

In a series of tubes, incubate a fixed concentration of radiolabeled PAF with increasing concentrations of the unlabeled competitor (this compound).

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled PAF).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each competitor concentration (Total binding - Non-specific binding).

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

From this curve, the IC50 (the concentration of competitor that inhibits 50% of specific binding) can be determined. The Ki (inhibition constant), a measure of the binding affinity of the competitor, can then be calculated using the Cheng-Prusoff equation.

-

Role in Drug Development and Research

While this compound itself is not a primary drug candidate due to its relatively low potency, it serves as a valuable tool in several areas of research and drug development:

-

Structure-Activity Relationship (SAR) Studies: By comparing the activity of this compound to PAF and other analogs, researchers can better understand the structural requirements for PAFR activation and antagonism. This knowledge is crucial for the rational design of more potent and selective PAFR modulators.

-

Investigating the Pathophysiological Roles of PAF-like Lipids: this compound can be used as a tool to study the biological effects of naturally occurring, long-chain PAF analogs that may be generated under specific physiological or pathological conditions.

-

Control Compound in High-Throughput Screening: In screens for novel PAFR antagonists, this compound could be used as a weak agonist to validate assay performance and to differentiate between potent and weak antagonists.

Conclusion

This compound represents a fascinating example of how subtle structural modifications can dramatically alter the biological activity of a potent lipid mediator. While its pro-inflammatory effects are significantly weaker than those of PAF, its ability to interact with the PAF receptor makes it an important molecule for understanding the nuances of PAFR signaling and for the development of novel therapeutics targeting inflammatory diseases. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the role of this compound and other PAF analogs in health and disease. Further research is warranted to obtain precise quantitative data on the bioactivity of this compound to fully elucidate its pharmacological profile.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. medchemexpress.com [medchemexpress.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Structure-activity relationships for platelet-activating factor (PAF) and analogues reveal differences between PAF receptors on platelets and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two different sites of action for platelet activating factor and 1-O-alkyl-2-O-methyl-sn-glycero-3-phosphocholine on platelets and leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-O-hexadecyl-2-acetyl-sn-glycero-3-phospho (N,N,N trimethyl) hexanolamine: an analogue of platelet-activating factor with partial agonist activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

The Biosynthetic Pathway of Ether-Linked Phosphatidylcholines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway for ether-linked phosphatidylcholines (PC O-). It details the enzymatic steps, subcellular locations, and regulatory mechanisms involved in their synthesis. This document also includes representative experimental protocols for the analysis of these unique lipids and the enzymes responsible for their production, along with quantitative data from relevant studies.

Core Biosynthetic Pathway

The de novo synthesis of ether-linked phospholipids (B1166683) is a multi-step process that begins in the peroxisome and is completed in the endoplasmic reticulum (ER).[1][2] The pathway utilizes dihydroxyacetone phosphate (B84403) (DHAP), a glycolysis intermediate, as its initial backbone.[1]

1.1 Peroxisomal Phase: Formation of the Ether Bond

The initial and defining steps of ether lipid synthesis occur within the peroxisomes.[1][3][4]

-

Acylation of DHAP : The pathway begins with the acylation of dihydroxyacetone phosphate (DHAP) at the sn-1 position. This reaction is catalyzed by glyceronephosphate O-acyltransferase (GNPAT), also known as DHAP-acyltransferase (DHAPAT), utilizing a long-chain acyl-CoA.[1][5][6]

-

Ether Bond Formation : The acyl group on 1-acyl-DHAP is then exchanged for a long-chain fatty alcohol, forming the characteristic ether linkage. This critical step is catalyzed by alkylglycerone phosphate synthase (AGPS).[1][5][7] The required fatty alcohols are generated from fatty acyl-CoAs by the peroxisomal membrane-associated fatty acyl-CoA reductase 1 (FAR1).[1][3][8]

-

Reduction : The resulting 1-O-alkyl-glycerone-3-phosphate (alkyl-DHAP) is then reduced to 1-O-alkyl-glycerol-3-phosphate (AGP) by an acyl/alkyl-DHAP reductase, which uses NADPH as a cofactor.[1][4]

1.2 Endoplasmic Reticulum Phase: Final Assembly

Following its synthesis in the peroxisome, the 1-O-alkyl-glycerol-3-phosphate precursor is transported to the endoplasmic reticulum for the final assembly steps.[3][4]

-

Acylation at sn-2 : A fatty acid is attached at the sn-2 position of AGP by an acyltransferase, forming 1-O-alkyl-2-acyl-glycerol-3-phosphate.[4]

-

Dephosphorylation : The phosphate group at the sn-3 position is removed by a phosphohydrolase to yield 1-O-alkyl-2-acyl-glycerol.[4]

-

Phosphocholine (B91661) Headgroup Addition : The final step in the formation of ether-linked phosphatidylcholine is the transfer of a phosphocholine headgroup from CDP-choline to the 1-O-alkyl-2-acyl-glycerol. This reaction is catalyzed by choline (B1196258) phosphotransferase.[5]

This pathway leads to the formation of plasmanylcholines. A subsequent desaturation step at the 1- and 2-positions of the alkyl group by plasmanylethanolamine desaturase (PEDS1/TMEM189) can form the vinyl-ether bond characteristic of plasmalogens (plasmenylcholines).[5]

Caption: Overview of the ether-linked phosphatidylcholine biosynthetic pathway.

Key Enzymes in Ether-Linked Phosphatidylcholine Biosynthesis

The synthesis is a coordinated effort between enzymes located in the peroxisomes and the endoplasmic reticulum. A summary of the core enzymes is provided below.

| Enzyme Name | Gene Name | Location | Function |

| Glyceronephosphate O-acyltransferase | GNPAT | Peroxisome | Acylates dihydroxyacetone phosphate (DHAP) at the sn-1 position.[1][5] |

| Alkylglycerone phosphate synthase | AGPS | Peroxisome | Exchanges the acyl group for a fatty alcohol, forming the ether bond.[1][5] |

| Fatty acyl-CoA reductase 1 | FAR1 | Peroxisomal Membrane | Reduces fatty acyl-CoAs to fatty alcohols, the substrate for AGPS.[1][3] |

| Acyl/Alkyl Dihydroxyacetonephosphate Reductase | DHRS7B? | Peroxisome & ER Membranes | Reduces the ketone group on 1-O-alkyl-glycerone-3-phosphate.[1][4] |

| 1-acylglycerol-3-phosphate O-acyltransferase | AGPAT family | Endoplasmic Reticulum | Acylates 1-O-alkyl-glycerol-3-phosphate at the sn-2 position. |

| Lipid Phosphate Phosphohydrolase | LPP/PAP family | Endoplasmic Reticulum | Removes the phosphate group from 1-O-alkyl-2-acyl-glycerol-3-phosphate.[4] |

| Choline Phosphotransferase | CHPT1 | Endoplasmic Reticulum | Transfers phosphocholine from CDP-choline to 1-O-alkyl-2-acyl-glycerol.[5] |

Quantitative Data on Ether Lipid Species

Quantitative lipidomics allows for the detailed measurement of changes in specific lipid species in response to various stimuli or genetic modifications. The following tables summarize data from a study where HEp-2 cells were treated with the ether lipid precursor sn-1-O-hexadecylglycerol (HG) for 24 hours to investigate its effect on the lipidome.[9][10]

Table 1: Changes in Plasmanyl Phosphatidylcholine (PC O-) Species in HEp-2 Cells

| Lipid Species | Control (pmol) | HG-Treated (pmol) | Fold Change |

| PC O-16:0/18:1 | 10.9 | 114.7 | 10.5 |

| PC O-16:0/16:0 | 3.5 | 33.7 | 9.6 |

| PC O-16:0/18:2 | 3.1 | 28.1 | 9.1 |

| PC O-18:1/18:1 | 2.5 | 3.1 | 1.2 |

| PC O-18:0/18:1 | 1.8 | 2.1 | 1.2 |

| Data adapted from Buescher et al., 2013.[10] Values represent the mean amounts of major PC O- species. |

Table 2: Changes in Plasmenyl Phosphatidylcholine (PC P-) Species in HEp-2 Cells

| Lipid Species | Control (pmol) | HG-Treated (pmol) | Fold Change |

| PC P-16:0/18:1 | 1.6 | 13.9 | 8.7 |

| PC P-16:0/18:2 | 0.4 | 3.1 | 7.8 |

| PC P-18:1/18:1 | 7.9 | 8.9 | 1.1 |

| PC P-18:0/18:1 | 2.9 | 3.2 | 1.1 |

| PC P-18:0/20:4 | 2.1 | 2.2 | 1.0 |

| Data adapted from Buescher et al., 2013.[10] Values represent the mean amounts of major PC P- species. |

Experimental Protocols

Protocol: Lipidomics Analysis of Ether-Linked Phospholipids by LC-MS/MS

This protocol describes a general workflow for the extraction and analysis of ether lipids from plasma or cell culture samples using a methyl-tert-butyl ether (MTBE) based method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

4.1.1 Materials

-

Biological sample (e.g., 200 µL plasma, 1x10^6 cells)

-

Methanol (B129727) (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE, LC-MS grade)

-

Water (LC-MS grade)

-

Internal standards mixture (containing known amounts of deuterated or odd-chain lipid standards)

-

Glass tubes with Teflon-lined caps

-

Vortex mixer, centrifuge, nitrogen evaporator (or SpeedVac)

-

Autosampler vials

-

UPLC/HPLC system coupled to a tandem mass spectrometer (e.g., QTRAP or Q-TOF)

4.1.2 Lipid Extraction (MTBE Method)

-

To a glass tube, add the biological sample (e.g., 200 µL plasma).

-

Add 1.5 mL of methanol and the internal standards mixture.

-

Vortex thoroughly for 1 minute.

-

Add 5 mL of MTBE.

-

Incubate on a rocker at room temperature for 1 hour.[12]

-

Induce phase separation by adding 1.25 mL of water.[12]

-

Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.[12]

-

Carefully collect the upper organic phase into a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen or in a SpeedVac.

-

Reconstitute the dried lipid film in a known volume (e.g., 200 µL) of a suitable solvent mixture (e.g., Acetonitrile/Isopropanol/Water 65:30:5 v/v/v) for LC-MS analysis.[11] Transfer to an autosampler vial.

4.1.3 LC-MS/MS Analysis

-

Chromatography : Separate lipids using a reverse-phase C8 or C18 column. A typical gradient might run from a polar mobile phase (e.g., water/acetonitrile/isopropanol with ammonium (B1175870) acetate) to a non-polar mobile phase (e.g., isopropanol/acetonitrile with ammonium acetate).[12]

-

Mass Spectrometry : Operate the mass spectrometer in both positive and negative ion modes to detect different lipid classes.

-

For PC O- : Use positive ion mode with precursor ion scanning for m/z 184 (the phosphocholine headgroup) or Multiple Reaction Monitoring (MRM) for specific, targeted transitions.

-

-

Data Analysis : Process the raw data using specialized software (e.g., AB SCIEX MultiQuant).[13] Identify peaks based on retention time and specific m/z transitions compared to standards. Quantify lipid species by normalizing their peak areas to the corresponding internal standard's peak area.

Caption: A typical workflow for quantitative lipidomics of ether lipids.

Protocol: In Vitro Enzyme Activity Assay for Alkylglyceronephosphate Synthase (AGPS)

This protocol is a representative method for measuring the activity of AGPS, the enzyme that forms the ether bond. It is based on the incorporation of a radiolabeled fatty alcohol into a non-radiolabeled acyl-DHAP substrate.

4.2.1 Materials

-

Source of enzyme: Cell lysate, tissue homogenate, or purified/recombinant AGPS.

-

Substrates: 1-acyl-dihydroxyacetone phosphate (acyl-DHAP), [1-14C]-hexadecanol (or other radiolabeled long-chain fatty alcohol).

-

Assay Buffer: e.g., 100 mM HEPES-NaOH (pH 7.4), 50 mM NaF, 2 mM dithiothreitol (B142953) (DTT).

-

Reaction termination solution: Chloroform (B151607)/Methanol (1:2, v/v).

-

Phase separation solution: Chloroform and 0.9% NaCl solution.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

4.2.2 Assay Procedure

-

Prepare the assay mixture in a microcentrifuge tube by combining the assay buffer, a defined amount of 1-acyl-DHAP, and the enzyme source.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the radiolabeled fatty alcohol (e.g., [1-14C]-hexadecanol). The final reaction volume is typically 100-200 µL.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is within the linear range with respect to time and protein concentration.

-

Terminate the reaction by adding 0.75 mL of Chloroform/Methanol (1:2, v/v) to create a single phase, effectively stopping enzymatic activity.

-

Perform a lipid extraction (Bligh & Dyer type):

-

Add 0.25 mL of chloroform and vortex.

-

Add 0.25 mL of 0.9% NaCl and vortex vigorously to separate the phases.

-

Centrifuge at 1,000 x g for 5 minutes.

-

-

Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

-

Wash the remaining aqueous phase with an additional 0.5 mL of chloroform and combine the lower organic phases.

-

Evaporate the solvent from the combined organic phase under a stream of nitrogen.

-

Re-dissolve the lipid residue in a small amount of chloroform/methanol and transfer to a scintillation vial.

-

Add scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate enzyme activity based on the amount of radioactivity incorporated into the lipid product over time, normalized to the amount of protein used in the assay. A control reaction without the enzyme source should be run to account for non-enzymatic background.

References

- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Plasmalogen Synthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Plasmalogen - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Advances in the Biosynthetic Pathways and Application Potential of Plasmalogens in Medicine [frontiersin.org]

- 7. Ether lipid - Wikipedia [en.wikipedia.org]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. researchgate.net [researchgate.net]

- 10. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 12. Lipidomic analysis of human plasma reveals ether-linked lipids that are elevated in morbidly obese humans compared to lean - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4.4. Lipidomic Analysis [bio-protocol.org]

The Role of C16-18:1 Phosphatidylcholine in Lipid Raft Formation and Dynamics: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid rafts, specialized microdomains of the plasma membrane enriched in cholesterol and sphingolipids, are critical platforms for cellular signaling and membrane trafficking. While the roles of saturated lipids and cholesterol as core components of the liquid-ordered (Lo) phase of rafts are well-established, the function of lipids with mixed saturated and unsaturated acyl chains is more nuanced. This technical guide provides an in-depth examination of 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC), a common C16:0/18:1 phosphatidylcholine (PC), in the formation and dynamics of lipid rafts. We will explore its biochemical properties, its influence on the physicochemical characteristics of the membrane, and its indirect but crucial role in modulating raft-dependent cellular processes. This document synthesizes quantitative data, details key experimental protocols, and provides visual diagrams to elucidate the complex interplay between POPC and these vital membrane microdomains.

Introduction to Lipid Rafts and C16-18:1 PC

Lipid rafts are dynamic, nanoscale assemblies of lipids and proteins that float within the more fluid, liquid-disordered (Ld) phase of the cell membrane.[1] These domains are defined by their unique lipid composition, being highly enriched in cholesterol, sphingolipids (like sphingomyelin), and glycerophospholipids with saturated fatty acyl chains.[2][3] This composition results in a tightly packed, liquid-ordered (Lo) phase that is distinct from the surrounding bilayer.[2] This unique environment allows rafts to function as organizing centers for a variety of cellular processes, including signal transduction, endocytosis, and protein trafficking.[4][5]

The vast majority of the plasma membrane, however, consists of phospholipids (B1166683) with at least one unsaturated acyl chain, which contributes to the overall fluidity of the membrane. Among these, 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) , a phosphatidylcholine with a saturated palmitic acid (C16:0) at the sn-1 position and a monounsaturated oleic acid (C18:1) at the sn-2 position, is one of the most abundant lipid species in eukaryotic cell membranes.[6]

The presence of a single double bond in the oleoyl (B10858665) chain creates a "kink," preventing the tight packing characteristic of fully saturated lipids. Consequently, POPC is predominantly found in the liquid-disordered (Ld) regions of the membrane that surround lipid rafts.[7] However, its role is not merely passive. As this guide will detail, this compound is a critical modulator of the membrane environment, influencing the stability, size, and boundary conditions of lipid rafts, thereby indirectly regulating their function. Model membranes composed of C16 sphingomyelin (B164518), POPC, and cholesterol are frequently used to investigate the dynamics of lipid rafts and the organization of the membrane.[8][9]

Biochemical Properties and Membrane Partitioning

The defining structural feature of this compound (POPC) is its amphipathic nature combined with its asymmetric acyl chains. The saturated C16:0 chain favors ordered packing, while the cis-double bond in the C18:1 chain introduces a significant steric hindrance. This "hybrid" nature dictates its behavior in a heterogeneous membrane environment.

-

Phase Preference: POPC is a canonical lipid of the liquid-disordered (Ld) phase. Its kinked structure contributes to a larger area per molecule and lower packing density compared to saturated lipids like dipalmitoylphosphatidylcholine (DPPC).

-

Interaction with Cholesterol: Cholesterol preferentially interacts with lipids that have saturated hydrocarbon chains, which is a key driver for the formation of the Lo phase.[10] Its affinity for monounsaturated lipids like POPC is lower, and it has an aversion to polyunsaturated fatty acids.[10][11]

-

Partitioning Behavior: While predominantly found in the non-raft regions, POPC is not entirely excluded from raft domains. Studies analyzing the lipid composition of microdomains from brain tissue have shown that C16:0/18:1 PC is distributed almost equally between microdomain (raft) and non-microdomain fractions.[7] This suggests a dynamic equilibrium and a potential role for POPC at the raft boundary or as a minor, but functionally significant, component within the raft itself.

Quantitative Data on Phosphatidylcholine Distribution

The distribution of different phosphatidylcholine species between lipid rafts and the surrounding membrane is key to understanding the overall membrane architecture. The following table summarizes findings from a lipidomic analysis of mouse brain microdomains.

| Phosphatidylcholine Species | Predominant Location | Description | Reference |

| C16:0 / C16:0 PC (DPPC) | Microdomains (Lipid Rafts) | A fully saturated PC that packs tightly with cholesterol and sphingolipids, forming the liquid-ordered phase. | [7] |

| C16:0 / C18:1 PC (POPC) | Equally in Both Fractions | A mixed-chain PC that resides in the liquid-disordered phase and at the raft/non-raft interface, modulating boundary properties. | [7] |

| C16:0 / C18:2 PC | Predominantly Non-Microdomains | A PC with a polyunsaturated chain that is largely excluded from the ordered raft environment due to its bulky structure. | [7] |

Impact on Lipid Raft Dynamics and Stability

This compound influences lipid raft dynamics primarily by modulating the physical properties of the surrounding membrane and the interface between the Lo and Ld phases.

-

Boundary Regulation: The presence of POPC at the raft boundary is thought to reduce the line tension—the energy cost associated with the phase mismatch between the ordered raft and the disordered bulk membrane. By acting as a "liner," it can stabilize rafts of a certain size and prevent uncontrolled coalescence.

-

Fluidity and Permeability: The enrichment of the bulk membrane with POPC ensures a fluid environment, which is necessary for the lateral mobility of rafts and membrane proteins. Cholesterol's inclusion in membranes generally decreases permeability to non-polar molecules while increasing the hydrophobic barrier to polar ones.[11]

-

Protein Partitioning: The properties of the non-raft membrane, dictated by lipids like POPC, influence the equilibrium of proteins partitioning into and out of rafts. By altering the "bulk" environment, this compound can shift this equilibrium, thereby affecting the concentration of signaling molecules within the raft.

Role in Raft-Mediated Signal Transduction

Lipid rafts serve as platforms that concentrate specific proteins, such as receptors and downstream effectors, to facilitate efficient signal transduction. This compound indirectly regulates these pathways by defining the environment in which rafts exist.

By controlling the size, stability, and protein partitioning of rafts, POPC can modulate the intensity and duration of signaling cascades. For example, the exclusion of a signaling inhibitor from a raft or the recruitment of an activator is dependent on the precise biophysical properties of both the raft and the surrounding membrane.

Experimental Protocols

Investigating the role of specific lipids in raft biology requires robust methods for isolating these domains and characterizing their properties.

Protocol: Detergent-Free Isolation of Lipid Rafts

This method avoids the use of detergents, which can potentially alter the native structure of lipid rafts, providing a more physiologically relevant preparation.[4][12]

Materials:

-

Cultured cells or tissue homogenate

-

500 mM Sodium Carbonate, pH 11.0

-

Sucrose (B13894) solutions: 80%, 35%, and 5% (w/v) in MES-buffered saline (MBS)

-